PHA-680626

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PHA-680626 mechanism of action Aurora kinase inhibition

Molecular Mechanism and Structural Basis

PHA-680626 is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative that binds to the ATP-binding pocket of Aurora-A [1] [2]. Its mechanism extends beyond simple ATP competition.

- Conformational Disruption: Upon binding, this compound induces two major conformational changes in the Aurora-A protein [1]:

- It causes an opening of the N-terminal domain relative to the C-terminal domain.

- It triggers a repositioning, or "flip," of the activation loop (A-loop, residues 276-291) into a specific inactive, "closed" conformation.

- Prevention of N-Myc Binding: The N-Myc oncoprotein stabilizes itself by binding to Aurora-A. The this compound-induced closed conformation of the A-loop is structurally incompatible with N-Myc binding [1]. This disruption of the AURKA/N-Myc complex leads to the ubiquitination and proteasomal degradation of N-Myc [1].

The following diagram illustrates this amphosteric mechanism and its functional consequences in a cancer cell:

Experimental Validation and Protocols

The identification and validation of this compound's amphosteric properties involved a multi-step process combining computational and experimental techniques.

Identification via Structural Screening

Researchers screened the Protein Data Bank (PDB) for crystal structures of Aurora-A in complex with various inhibitors. They superposed these structures with apo-Aurora-A and the Aurora-A/N-Myc complex to identify compounds that induced the critical "closed" A-loop conformation and domain opening. This compound was identified as a strong candidate from this screening [1].

Key Validation Experiments

The following table outlines the key experiments used to confirm the mechanism of action of this compound:

| Experiment | Protocol Summary | Key Finding |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Used in competition assays to measure the binding of the N-Myc interacting region (Myc-AIR) to Aurora-A in the presence of this compound [1]. | This compound disrupted the AURKA/N-Myc complex in a cell-free, in vitro system [1]. |

| Proximity Ligation Assay (PLA) | Performed in MYCN-overexpressing neuroblastoma tumor cell lines to detect protein-protein interactions in situ [1]. | Significantly reduced AURKA/N-Myc complex formation in living cells [1]. |

| Cell Viability Assay (MTT) | Treated a panel of human and murine leukemic cell lines with this compound and measured metabolic activity to determine IC₅₀ values [3]. | Effectively inhibited proliferation of BCR-ABL positive leukemic cells (IC₅₀: 0.22-1.84 μM), including Imatinib-resistant lines [3]. |

| Western Blot / Apoptosis Assays | Treated cells and analyzed protein levels by western blot or used assays to detect apoptotic markers [1] [3]. | Reduced cellular N-Myc levels and induced apoptosis in cancer cells [1] [3]. |

The workflow for the key experiments validating this compound is summarized below:

Therapeutic Implications

The dual mechanism of this compound makes it a compelling candidate for targeting specific aggressive cancers.

- Neuroblastoma: In MYCN-amplified neuroblastoma, the AURKA/N-Myc complex is a critical driver of tumor progression and poor prognosis. By destabilizing N-Myc, this compound directly attacks this key oncogenic axis [1] [4].

- Chronic Myeloid Leukemia (CML): this compound also demonstrates efficacy in Imatinib-resistant CML. It exhibits inhibitory activity against both Aurora kinases and the Bcr-Abl tyrosine kinase, showing anti-proliferative and pro-apoptotic effects in resistant cell lines and primary CD34+ cells from CML patients [3].

This compound represents an advanced approach to kinase inhibition. Its amphosteric nature allows it to simultaneously block kinase enzymatic activity and disrupt a critical oncogenic protein-protein interaction, setting it apart from conventional ATP-competitive inhibitors.

References

- 1. This compound Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

- 2. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

- 3. This compound exhibits anti-proliferative and pro-apoptotic ... [sciencedirect.com]

- 4. This compound Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

Core Characteristics and Mechanisms of Action

The table below summarizes the key biological activities and molecular targets of PHA-680626.

| Aspect | Description |

|---|---|

| Primary Targets | Aurora-A kinase (AURKA) & Bcr-Abl tyrosine kinase [1] [2]. |

| Key Mechanism | Binds Aurora-A ATP site, inducing conformational changes that destabilize Aurora-A/N-Myc complex and promote N-Myc degradation [3] [4]. |

| Biological Outcome | Decreases phosphorylation of downstream targets (CrkL, Histone H3), induces cell cycle arrest and apoptosis [1] [2]. |

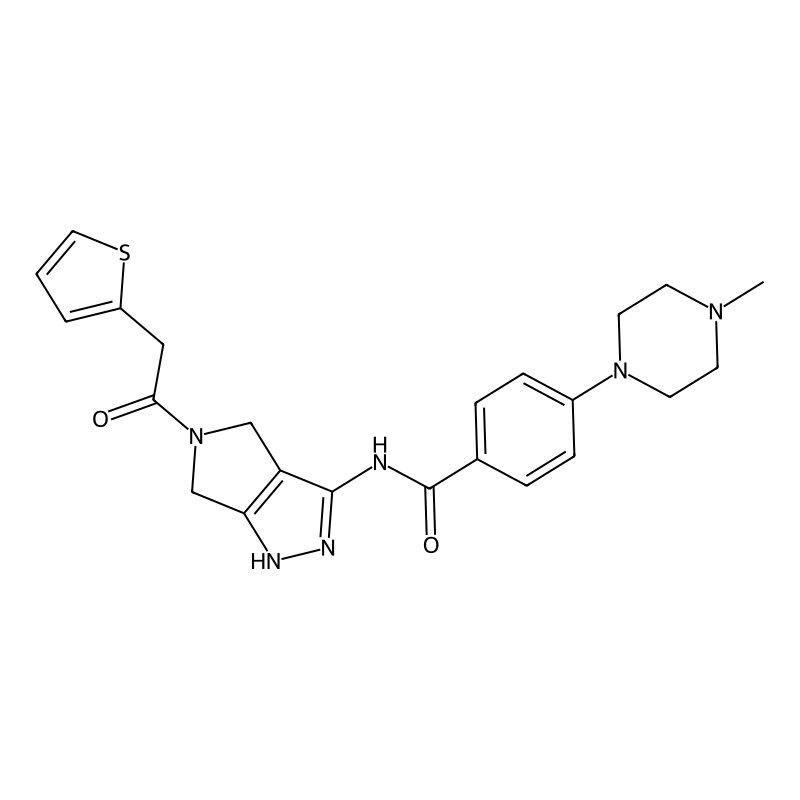

| Chemical Structure | 4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide (CAS 398493-74-8) [5] [2]. |

| Molecular Weight | 450.56 g/mol [2]. |

This compound's therapeutic potential is demonstrated in specific cancer contexts:

- In Neuroblastoma: It acts as a conformation-disrupting inhibitor [3] [4]. The compound binds Aurora-A's active site, causing a "flip" of the activation loop into a "closed" conformation. This structural change prevents N-Myc from binding, leading to N-Myc's proteasomal degradation and inhibition of cancer cell growth [6] [4].

- In Chronic Myeloid Leukemia (CML): It exhibits activity against Imatinib-resistant CML, including cells with the T315I "gatekeeper" mutation [1]. It simultaneously inhibits Bcr-Abl and Aurora kinases, reducing proliferation and inducing apoptosis in resistant cell lines and primary CD34+ cells from CML patients [1].

Experimental and Preclinical Evidence

The following table consolidates quantitative data from key studies demonstrating the efficacy of this compound.

| Assay/Model | Result/Value | Context / Cell Line | Citation |

|---|---|---|---|

| AURKA Kinase Inhibition (IC₅₀) | 99 nM | Biochemical assay | [6] |

| Anti-proliferative Activity (IC₅₀) | 0.22 - 1.84 µM | Bcr-Abl positive leukemic cell lines | [1] |

| Anti-proliferative Activity (IC₅₀) | 2.07 - 3.84 µM | Bcr-Abl negative leukemic cell lines | [1] |

| Anti-proliferative Activity (IC₅₀) | 0.57 µM | HCT-116 colon cancer cells | [2] |

Key Experimental Methodologies

The evidence for this compound's activity is supported by robust experimental techniques:

- Surface Plasmon Resonance (SPR): Used in competition assays to demonstrate direct disruption of the Aurora-A / N-Myc interaction in vitro [6] [4].

- Proximity Ligation Assay (PLA): Applied in MYCN-amplified neuroblastoma cell lines to confirm the compound's ability to disrupt the Aurora-A/N-Myc complex in a cellular context [4].

- Cellular Viability Assays (MTT/MTS): Used to determine the anti-proliferative effects (IC₅₀ values) across various cancer cell lines [1] [2].

- X-ray Crystallography: The crystal structure of Aurora-A in complex with this compound (PDB ID: 2J4Z) provided atomic-level insight into the inhibitor's binding mode and the conformational changes it induces [5] [4].

The diagram below illustrates the logical workflow for experimentally characterizing a compound like this compound.

Experimental characterization workflow for this compound.

Research Significance and Context

This compound is a valuable pharmacological tool for understanding Aurora-A kinase biology and its non-catalytic role in stabilizing N-Myc [3] [4]. It validates the strategy of targeting protein-protein interactions, specifically the AURKA/N-Myc complex, which is a critical driver in MYCN-amplified neuroblastoma and other Myc-driven cancers [6] [4]. Its activity against T315I mutant Bcr-Abl also highlights the potential of multi-kinase inhibition in overcoming resistance in CML [1].

References

- 1. This compound exhibits anti-proliferative and pro-apoptotic ... [sciencedirect.com]

- 2. This compound | Aurora-A Inhibitor [medchemexpress.com]

- 3. - PHA Is an Effective Inhibitor of the Interaction between... 680626 [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is an Effective Inhibitor of the Interaction ... [mdpi.com]

- 5. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

- 6. This compound: Inhibitor of Aurora-A/N-Myc Interaction [pmc.ncbi.nlm.nih.gov]

PHA-680626 origins and synthesis

Origins and Developer

PHA-680626 was identified and optimized by researchers at Nerviano Medical Sciences S.r.l. in Milan, Italy [1] [2]. It was developed through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, specifically from a lead compound known as PHA-680632 [3].

Molecular Structure and Binding

The interaction of this compound with its target is well-defined by its crystal structure.

- Core Scaffold: 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [3] [1].

- Key Structural Feature: A 5-amidothiophene substituent that packs near residues Leu263 and Ala273 on Aurora-A [3].

- Experimental Structure: The crystal structure of Aurora-A in complex with this compound is publicly available in the Protein Data Bank under accession code 2J4Z [1].

Primary Mechanisms of Action and Experimental Data

This compound functions as a multi-kinase inhibitor with a particularly notable amphosteric mechanism against Aurora-A.

Table 1: Key Biological Activities of this compound

| Activity / Parameter | Description / Value | Experimental Context / Citation |

|---|---|---|

| Aurora-A / N-Myc Disruption | Effective amphosteric inhibitor; disrupts protein-protein interaction, leading to N-Myc degradation [3] [4]. | In vitro (SPR assays) & MYCN-overexpressing cell lines (Proximity Ligation Assays) [3]. |

| Aurora Kinase Inhibition | Orthosteric inhibitor of kinase activity [3]. | Kinase activity assays [3]. |

| Bcr-Abl Inhibition | Inhibits kinase activity of Bcr-Abl, including Imatinib-resistant forms [4] [2]. | Cellular models of Chronic Myeloid Leukemia (CML); reduces phosphorylation of CrkL [2]. |

| Cellular Anti-Proliferative Effect | IC~50~ = 0.57 µM | Assayed on human HCT-116 cells (BrdU incorporation after 72 hrs) [4]. |

| Pro-Apoptotic Activity | Induces programmed cell death [4] [2]. | CML cell lines and primary CD34+ cells from patients [2]. |

Table 2: Key In Vitro and Cellular Assay Protocols

| Assay Type | Detailed Methodology Summary | Purpose / Measured Outcome |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Competition assays; AURKA immobilized on chip, this compound tested for ability to compete with binding of N-Myc peptide (Myc-AIR) [3]. | Confirm direct disruption of AURKA/N-Myc protein-protein interaction in vitro. |

| Proximity Ligation Assay (PLA) | Performed in tumor cell lines overexpressing MYCN; visualizes protein-protein interactions within fixed cells [3]. | Quantify reduction of AURKA/N-Myc complex formation in a cellular context. |

| Kinase Activity Assay | Not detailed in sources, but standard assays measure transfer of phosphate from ATP to a substrate [3]. | Measure orthosteric inhibition of Aurora-A kinase enzymatic activity. |

| Cell Viability (MTT) Assay | Cells treated with this compound for 48-72 hours; MTT reagent added and metabolically active cells produce formazan dye, measured spectrophotometrically [2]. | Determine anti-proliferative effect and calculate IC~50~ values. |

| Western Blot / Phospho-Analysis | Cell lysates from treated samples analyzed for protein levels (e.g., N-Myc) and phosphorylation status (e.g., Histone H3, CrkL) [4] [2]. | Investigate effects on downstream signaling and target degradation. |

The diagram below illustrates the dual mechanism of action of this compound in disrupting the Aurora-A / N-Myc complex.

References

- 1. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

- 2. This compound exhibits anti-proliferative and pro-apoptotic ... [sciencedirect.com]

- 3. This compound Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Aurora-A Inhibitor [medchemexpress.com]

PHA-680626 foundational research studies

Key Foundational Research Studies

| Study Focus / Cancer Type | Primary Mechanism of Action | Key Experimental Findings | Citation |

|---|

| CML (Imatinib-resistant) | Dual inhibition of Bcr-Abl and Aurora kinases [1] | • Effective against BaF3 cells expressing Bcr-Abl mutants (T315I, E255K, M351T) • Anti-proliferative & pro-apoptotic in primary CML CD34+ cells (including T315I mutant) [1] | Leuk Res. 2008 | | Neuroblastoma | Amphosteric inhibitor of Aurora-A (AURKA); disrupts AURKA/N-Myc complex, promoting N-Myc degradation [2] [3] | • Binds AURKA ATP pocket, inducing conformational change in activation loop • Disrupts complex in vitro (SPR) and in MYCN-amplified cell lines (PLA) • Reduces N-Myc levels and cell viability [2] [3] | Int J Mol Sci. 2021 | | Structural Biology | Orthosteric binding to Aurora-A kinase domain [4] | • Crystal structure (PDB: 2J4Z) reveals binding mode and interactions (2.00 Å resolution) [4] | J Med Chem. 2006 |

Molecular Mechanism and Experimental Workflow in Neuroblastoma

The diagram below illustrates the functional role of Aurora-A and the mechanism by which PHA-680626 exerts its effects in neuroblastoma, based on the foundational studies.

This compound disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.

Detailed Experimental Methodologies

Researchers used specific protocols to demonstrate this compound's amphosteric mechanism in neuroblastoma.

1. In Vitro Binding Confirmation (Surface Plasmon Resonance - SPR)

- Purpose: To quantitatively measure the ability of this compound to disrupt the binding between Aurora-A and the N-Myc fragment (Myc-AIR).

- Protocol: Aurora-A is immobilized on a sensor chip. The N-Myc fragment is flowed over the chip, both alone and in the presence of the this compound compound. A significant reduction in the binding signal (Response Units) when the compound is present indicates successful disruption of the protein-protein interaction [2].

2. Cellular Interaction Validation (Proximity Ligation Assay - PLA)

- Purpose: To visually confirm the disruption of the Aurora-A/N-Myc complex inside tumor cells, specifically in those overexpressing MYCN.

- Protocol: Cells are fixed and incubated with primary antibodies against Aurora-A and N-Myc. Special fluorescently-labeled "probe" antibodies are then added. If Aurora-A and N-Myc are in close proximity (<40 nm), the probes generate a fluorescent signal. A reduction in the number of these fluorescent spots in this compound-treated cells, compared to untreated controls, provides direct visual evidence that the compound is breaking up the complex within the cellular environment [2] [3].

Significance and Research Context

This compound represents an early example of an amphosteric inhibitor—a single molecule that inhibits a kinase's catalytic activity and disrupts its specific protein-protein interactions [2]. This dual mechanism is particularly valuable in cancers like MYCN-amplified neuroblastoma, where N-Myc itself is considered "undruggable" with conventional therapeutics. By targeting its stabilizing partner Aurora-A, this compound offers a potential strategy to indirectly reduce N-Myc levels.

The early research on this compound provides a strong foundation for subsequent kinase inhibitor development. Its characterization highlights the therapeutic potential of:

- Multi-kinase inhibition for overcoming resistance in CML [1].

- Conformation-disrupting mechanisms for targeting "undruggable" oncogenic transcription factors like N-Myc [2] [3].

References

- 1. - PHA exhibits anti-proliferative and pro-apoptotic activity on... 680626 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

- 4. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

PHA-680626 in vitro kinase assay protocols

Molecular Mechanism of Action

PHA-680626 is an orthosteric inhibitor that binds to the ATP-binding pocket of Aurora-A [1]. Its key action is amphosteric, meaning it induces critical conformational changes in the kinase that extend beyond the active site [2] [1].

- Conformational Disruption: Binding of this compound causes two major structural shifts in Aurora-A [1]:

- It opens the angle between the N-terminal and C-terminal lobes of the kinase.

- It repositions the activation loop (A-loop) into a unique "closed" conformation.

- Inhibition of N-Myc Binding: This closed conformation of the A-loop is incompatible with the binding of N-Myc. By destabilizing the AURKA/N-Myc complex, this compound promotes the degradation of N-Myc, thereby reducing its oncogenic stability and activity in cancer cells [2] [1].

The following diagram illustrates this mechanism and the experimental strategy used to confirm it:

Diagram 1: Experimental workflow for validating this compound as an amphosteric inhibitor of the AURKA/N-Myc complex.

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound and other known conformational disrupting (CD) inhibitors of Aurora-A from the referenced study [1].

Table 1: Comparative Profile of Conformational Disrupting (CD) Inhibitors of Aurora-A

| Inhibitor Name | PDB Code | Primary Selectivity | IC₅₀ (nM) | Kinase Angle (°) |

|---|---|---|---|---|

| This compound | 2J4Z | PAN-Aurora | 99 | 88.9 |

| CD532 | 4J8M | AURKA | 35 | 92.9 |

| MLN8054 | 2X81 | AURKA | 6 | 84.6 |

| RPM1722 | 3UOH | AURKA | 19 | 85.5 |

| MLN8237 (Alisertib) * | - | AURKA | 6 | 85.0 (estimated) |

Note: *MLN8237 (Alisertib) is included due to its high similarity to MLN8054 and known CD activity, though its structure in a complex with AURKA was not solved at the time of the study [1].

Detailed Experimental Protocols

The following protocols are central to validating the dual inhibitory function of this compound.

Surface Plasmon Resonance (SPR) Competition Assay

This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [1].

- Principle: A biotinylated peptide corresponding to the AURKA-interacting region of N-Myc (Myc-AIR, residues 61–89) is immobilized on a streptavidin-coated sensor chip. Recombinant Aurora-A kinase is flowed over the chip, and binding is measured in real-time. The ability of this compound to compete with this binding and reduce the response signal is measured.

- Key Reagents:

- Analyte: Recombinant Aurora-A kinase domain.

- Ligand: Biotinylated Myc-AIR peptide.

- Running Buffer: HBS-EP (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

- Positive Control: A known disruptor like CD532.

- Procedure:

- Immobilize the biotinylated Myc-AIR peptide on a streptavidin sensor chip to a target response of ~50-100 Response Units (RU).

- Dilute Aurora-A in running buffer. Pre-incubate with a concentration series of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.

- Inject the Aurora-A/inhibitor mixtures over the Myc-AIR and reference flow cells.

- Monitor the association and dissociation phases.

- Regenerate the chip surface with a short pulse of 10 mM glycine, pH 2.0.

- Data Analysis: The reduction in binding response (RU) in the presence of this compound, compared to Aurora-A alone, indicates disruption of the protein-protein interaction. Data can be fit to a competitive inhibition model to determine an IC₅₀ value.

Proximity Ligation Assay (PLA) in Cells

This assay visualizes and quantifies the disruption of the AURKA/N-Myc complex inside tumor cell lines [2] [1].

- Principle: Two antibodies raised against AURKA and N-Myc are used. If the proteins are in close proximity (<40 nm), secondary antibodies with conjugated DNA strands (PLA probes) can bind. A ligation and amplification reaction creates a circular DNA sequence, which is amplified and detected with fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event.

- Key Reagents:

- Cell Line: MYCN-amplified neuroblastoma cell line (e.g., IMR-32, SK-N-BE(2)).

- Antibodies: Primary antibodies against AURKA and N-Myc from different host species. Species-specific PLA probes (e.g., Duolink PLA kit).

- Detection: Fluorescence microscope.

- Procedure:

- Culture MYCN-amplified cells on glass coverslips.

- Treat cells with this compound (e.g., at or above its IC₅₀ of 99 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

- Fix, permeabilize, and block cells.

- Incubate with primary antibodies against AURKA and N-Myc.

- Incubate with species-specific PLA probes.

- Perform ligation and amplification steps according to the kit protocol.

- Mount coverslips with a fluorescence mounting medium containing DAPI.

- Data Analysis: Acquire images using a fluorescence microscope. Quantify the number of fluorescent spots (PLA signals) per cell using image analysis software (e.g., ImageJ). A significant decrease in PLA signals in this compound-treated cells compared to the DMSO control confirms the disruption of the AURKA/N-Myc complex in a cellular context.

Application Notes for Researchers

- Strategic Use of this compound: Given its pan-Aurora selectivity and conformational disrupting properties, this compound is particularly valuable as a tool compound for basic research into the non-kinase (scaffolding) functions of Aurora-A, especially its role in stabilizing N-Myc [1].

- Protocol Selection: The combination of SPR (for in vitro binding affinity and kinetics) and PLA (for visual confirmation of disruption in a physiologically relevant cellular environment) provides compelling and complementary evidence for amphosteric inhibition [2] [1].

- Beyond Kinase Inhibition: When investigating Aurora-A inhibitors, it is crucial to assess both enzymatic activity (using standard kinase assays) and effects on protein-protein interactions. Not all potent ATP-competitive inhibitors can disrupt the AURKA/N-Myc complex, as this depends on the specific conformational change they induce [1].

References

Surface Plasmon Resonance competition assay AURKA N-Myc PHA-680626

Biological Background & Assay Rationale

The transcription factor N-Myc is a key driver in neuroblastoma, and its stability is critically regulated by its interaction with the kinase AURKA. Binding to AURKA prevents N-Myc's ubiquitination and subsequent proteasomal degradation, leading to elevated levels that promote tumor progression [1].

PHA-680626 is an orthosteric inhibitor of AURKA that also exhibits amphosteric properties. This means it not only inhibits the kinase's enzymatic activity (orthosteric inhibition) but also induces a conformational change in the kinase's activation loop. This change destabilizes the AURKA/N-Myc protein-protein interaction, leading to N-Myc degradation [1]. The following diagram illustrates this mechanism and the basis of the SPR competition assay.

Diagram 1: this compound disrupts the stabilizing AURKA/N-Myc complex, leading to N-Myc degradation.

SPR Competition Assay: Core Principle

An SPR competition assay is an indirect method used to quantify the binding affinity ((K_D)) of a molecule of interest (here, this compound for AURKA) by measuring how it inhibits the binding of a primary target to a known third-party binder [2] [3].

For this specific application:

- A (Primary Target): AURKA kinase domain in solution.

- B (Molecule of Interest): this compound in solution.

- C (Known Binder): The N-Myc interacting region (Myc-AIR, residues 61-89) immobilized on the sensor chip [1].

As the concentration of this compound (B) increases, it binds to AURKA (A) in solution, preventing AURKA from binding to the immobilized Myc-AIR (C). This results in a decreasing SPR signal, from which the affinity of this compound can be derived [3].

Diagram 2: In the SPR assay, this compound binds AURKA in solution, reducing AURKA binding to the sensor chip.

Detailed Experimental Protocol

Assay Design and Reagent Preparation

Key Considerations:

- Assay Type: Solution competition is suitable as AURKA (the primary target, ~46kDa) is larger than the small molecule inhibitor this compound (~500 Da) [3].

- Expected Affinity: this compound has an orthosteric IC₅₀ of 99 nM for AURKA kinase activity [1]. Your compound concentrations should bracket this value.

- Positive Controls: Known conformational disrupting (amphosteric) inhibitors like CD532 or Alisertib can be used as positive controls for complex disruption [1].

Table 1: Key Reagents for the SPR Competition Assay

| Reagent | Description | Source / Reference |

|---|---|---|

| AURKA | Recombinant human Aurora-A kinase domain | Commercial source (e.g., SignalChem, Carna Biosciences) |

| Myc-AIR | Synthetic peptide of N-Myc residues 61-89 | Custom peptide synthesis [1] |

| This compound | Amphosteric AURKA inhibitor (CAS: 898280-07-4) | Commercial source (e.g., Selleckchem, MedChemExpress) |

| Running Buffer | HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) | Standard SPR buffer |

Immobilization of Myc-AIR (Ligand)

- Sensor Chip Selection: Use a carboxymethylated dextran chip (e.g., CM5 series S).

- Ligand Dilution: Dilute the Myc-AIR peptide in 10 mM sodium acetate buffer, pH 4.0-5.0, to a final concentration of 20-50 µg/mL.

- Immobilization: Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the Myc-AIR solution for a target immobilization level of 5,000-10,000 Response Units (RUs). Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

- Reference Surface: Prepare a reference flow cell by undergoing the activation and deactivation cycle without injecting the ligand.

Kinetic Titration and Competition Assay

This protocol uses a "kinetic titration" approach, sequentially injecting analyte without regeneration, which is efficient for surfaces that are difficult to regenerate [4].

Prepare Solutions:

- Create a 2-fold or 3-fold serial dilution of this compound in running buffer, typically spanning a range from low nM to µM (e.g., 25 nM to 1600 nM).

- Prepare a fixed concentration of AURKA. This concentration should be around its (K_D) for Myc-AIR. If unknown, start with 50-200 nM.

Establish AURKA Binding Baseline:

- Inject the fixed concentration of AURKA alone over both the Myc-AIR and reference surfaces at a flow rate of 30 µL/min for 3-5 minutes. Monitor the association.

- Follow with a 5-10 minute dissociation phase in running buffer. This initial run confirms the binding activity of the AURKA/Myc-AIR interaction. A single, final regeneration with 10 mM Glycine-HCl, pH 2.0, may be used here to reset the surface.

Perform Competition Time Course:

- Without regenerating the surface, sequentially inject mixtures containing the fixed concentration of AURKA and increasing concentrations of this compound.

- For each injection, use a 3-5 minute association phase followed by a 5-10 minute dissociation phase.

- You should observe a decreasing SPR response (RUs) as the concentration of this compound increases, indicating successful competition.

Data Analysis and Interpretation

Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the data from the Myc-AIR surface.

Determine Apparent Affinity ((K_{D,app})): The data from the competition series (Step 3 above) is fit to a 1:1 binding model with a drifting baseline to account for the lack of regeneration. The analysis will yield an apparent (K_D) for the AURKA/Myc-AIR interaction in the presence of each concentration of this compound.

Calculate True (K_D) for this compound: The dependence of the apparent (K_D) on the concentration of the inhibitor [B] is fit to the following competition equation to derive the true (K_D) of this compound for AURKA:

( K_{D,app} = K_D \times (1 + [B] / K_{D,B}) )

Where:

Table 2: Expected Outcomes for this compound

| Assay | Parameter | Expected Result for this compound | Interpretation |

|---|---|---|---|

| SPR Competition | (K_{D,B}) | ~100 nM | Confirms direct, high-affinity binding to AURKA [1]. |

| SPR Direct Binding | (k_{on}), (k_{off}), (K_D) | Measurable (k_{off}) (dissociation rate) | Confirms reversible binding and allows residence time calculation [2]. |

| Cellular PLA | Proximity Signal | Significant reduction | Confirms disruption of AURKA/N-Myc complex in cells [1]. |

| Western Blot | N-Myc Protein Level | Decrease post-treatment | Confirms functional consequence: N-Myc destabilization [1]. |

Critical Factors for Success

- Surface Stability: Ensure the immobilized Myc-AIR surface is stable throughout the entire kinetic titration series without significant loss of activity.

- Concentration of AURKA: Using too high a concentration of AURKA will mask the competition effect. It is crucial to use a concentration near or below its (K_D) for the immobilized ligand.

- Compound Solubility & DMSO: Ensure this compound is fully soluble in the running buffer. Keep the concentration of DMSO consistent and low (typically ≤1%) across all samples to avoid buffer artifacts.

- Data Consistency: The derived (K_D) for this compound should be consistent with its biochemical IC₅₀ value. Significant deviations may suggest issues with the assay setup or the compound's behavior.

Complementary Cellular Validation Protocol

To confirm that the biochemical disruption observed in SPR translates to a cellular context, perform a Proximity Ligation Assay (PLA) [1].

- Cell Culture: Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) in chamber slides.

- Compound Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 12-24 hours.

- PLA Procedure:

- Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100.

- Block and incubate with primary antibodies against AURKA and N-Myc.

- Incubate with PLA probes (secondary antibodies conjugated to complementary DNA strands).

- Add ligation and amplification reagents to generate a fluorescent signal only if the two proteins are in close proximity (<40 nm).

- Mount slides and image with a fluorescence microscope.

- Expected Outcome: A significant reduction in fluorescent PLA foci in this compound-treated cells compared to the DMSO control, confirming the disruption of the AURKA/N-Myc complex inside cells.

References

Comprehensive Application Note: PHA-680626 as an Amphosteric Inhibitor of AURKA/N-Myc in Neuroblastoma Models

Introduction and Biological Significance

Neuroblastoma is a devastating pediatric cancer accounting for approximately 10% of all infant cancers and characterized by high mortality rates, particularly in advanced stages. The amplification of the MYCN oncogene, which codes for the N-Myc transcription factor, represents a critical marker strongly correlated with tumor progression and poor prognosis. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA), frequently overexpressed in various cancers, plays a crucial role in stabilizing N-Myc by directly binding to a highly conserved region of the protein, thereby preventing its degradation and resulting in elevated oncogenic levels. Recent research has demonstrated that a novel class of inhibitors targeting this protein-protein interaction offers promising therapeutic potential, among which PHA-680626 has emerged as a particularly effective compound [1] [2] [3].

This compound represents a significant advancement in targeted cancer therapy as an amphosteric inhibitor, meaning it simultaneously functions as both an orthosteric inhibitor of AURKA kinase activity and an allosteric disruptor of the AURKA/N-Myc protein complex. This dual mechanism distinguishes it from conventional ATP-competitive inhibitors that solely target enzymatic activity. Through sophisticated structural biology approaches, researchers have determined that this compound binds to the ATP-binding pocket of AURKA while inducing essential conformational changes in the activation loop (A-loop) of the kinase domain. This rearrangement stabilizes the kinase in an inactive "closed" conformation that is structurally incompatible with N-Myc binding, thereby promoting N-Myc degradation and subsequent reduction of its oncogenic functions [1] [4].

Quantitative Experimental Data

Cell Viability and Anti-Proliferative Effects

Table 1: Cell Viability Assessment in Neuroblastoma Cell Lines Following this compound Treatment

| Cell Line/Model | MYCN Status | This compound IC₅₀ | Assay Type | Exposure Duration | Key Findings |

|---|---|---|---|---|---|

| MYCN-amplified cells | Amplified | Not specified | Proximity Ligation Assay | 24-48 hours | Significant disruption of AURKA/N-Myc complex |

| MYCN-overexpressing cells | Overexpressed | Not specified | Cell Viability Assay | 24-48 hours | Reduced cell viability via complex disruption |

| SH-SY5Y | Not specified | ~99 nM (kinase activity) | MTT, TUNEL | 24-48 hours | Cytotoxic and pro-apoptotic effects observed |

The efficacy of this compound extends beyond direct viability reduction to encompass significant disruption of protein-protein interactions. In MYCN-amplified neuroblastoma cell lines, Proximity Ligation Assays (PLA) demonstrated that this compound effectively disrupted the AURKA/N-Myc complex in cellular environments. This disruption directly correlated with reduced N-Myc cellular levels and consequent decrease in viability specifically in MYCN-overexpressing cells, highlighting the compound's selective action against this defined molecular dependency [1].

Biochemical and Computational Characterization

Table 2: AURKA Inhibition and Molecular Characterization of this compound

| Parameter | Value | Measurement Method | Biological Significance |

|---|---|---|---|

| AURKA IC₅₀ | 99 nM | Kinase activity assay | Potent orthosteric kinase inhibition |

| Kinase Selectivity | Pan-Aurora inhibitor | Selectivity profiling | Targets Aurora-A, B, and C |

| AURKA Angle Opening | 88.9° | X-ray crystallography | Induces conformational change preventing N-Myc binding |

| Binding Constant (Kd) | ~200 nM | Surface Plasmon Resonance | High affinity AURKA binding |

Computational analyses and structural biology approaches have been instrumental in characterizing this compound's mechanism. Through screening of the entire Protein Data Bank subset of AURKA in complex with small molecules, researchers identified this compound as a conformation-disrupting (CD) inhibitor. The compound induces an 88.9° opening of the AURKA N-terminal domain relative to the C-terminal one, measured through the angle between α-carbons of Val324, Glu308, and Ala172. This substantial conformational change, coupled with repositioning of the activation loop, creates a structural state incompatible with N-Myc binding while maintaining the DFG motif in the "in" position [1].

Experimental Protocols and Methodologies

Surface Plasmon Resonance (SPR) Competition Assay

The SPR competition assay provides a quantitative method for evaluating the disruption of AURKA/N-Myc interaction by this compound in vitro. This protocol enables real-time monitoring of binding events and calculation of kinetic parameters [1] [4]:

- Instrument Setup: Utilize a Biacore SPR instrument with CMS sensor chips maintained at 25°C throughout the experiment.

- Immobilization: Dilute the Myc-AIR peptide (corresponding to residues 61-89 of N-Myc, custom synthesized) in running buffer (10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4) and immobilize on the sensor chip surface using standard amine coupling chemistry to achieve approximately 5000 response units (RU).

- Binding Conditions: Prepare AURKA kinase domain (residues 122-403) in running buffer at a concentration of 200 nM. For competition experiments, pre-incubate AURKA with this compound at a concentration 10 times higher than its measured Kd (approximately 2 μM) for 30 minutes before injection.

- Kinetic Measurements: Inject the AURKA solution with or without inhibitor over the Myc-AIR surface at a flow rate of 30 μL/min for 120 seconds, followed by dissociation for 300 seconds. Regenerate the surface with two 30-second pulses of 1 M NaCl between cycles.

- Data Analysis: Process sensorgrams by subtracting signals from reference flow cells and blank injections. Calculate binding response reduction in the presence of this compound compared to AURKA alone to determine disruption efficiency.

Proximity Ligation Assay (PLA) in Cellular Models

The Proximity Ligation Assay enables visualization and quantification of protein-protein interactions directly in cultured cells, providing crucial validation of AURKA/N-Myc complex disruption in a physiological context [1]:

- Cell Culture: Plate MYCN-amplified neuroblastoma cells (such as IMR-32 or Kelly) on glass coverslips in 24-well plates at a density of 5×10⁴ cells/well and culture for 24 hours.

- Compound Treatment: Prepare fresh this compound in DMSO and apply to cells at concentrations ranging from 100 nM to 5 μM for 6-24 hours. Include DMSO-only treated cells as negative controls.

- Fixation and Permeabilization: Aspirate media, wash with PBS, and fix cells with 4% formaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

- Antibody Incubation: Block with 3% BSA in PBS for 30 minutes, then incubate with primary antibodies against AURKA and N-Myc (species-specific, such as rabbit anti-AURKA and mouse anti-N-Myc) diluted in blocking buffer overnight at 4°C.

- PLA Detection: Use species-specific PLA probes (e.g., Duolink PLA technology) according to manufacturer's instructions. Incubate with ligation-ligase solution for 30 minutes at 37°C, followed by amplification-polymerase solution for 100 minutes at 37°C.

- Imaging and Analysis: Mount slides with mounting medium containing DAPI and acquire images using a fluorescence microscope. Quantify PLA signals (distinct red fluorescent dots) per cell using image analysis software, comparing treated versus control cells.

Cell Viability and Apoptosis Assessment

Evaluation of anti-proliferative and cytotoxic effects provides functional readouts of this compound efficacy in neuroblastoma models [1] [5] [6]:

Cell Viability (MTT Assay):

- Plate neuroblastoma cells in 96-well plates at 5,000 cells/well in 200 μL culture medium and pre-incubate for 24 hours.

- Prepare serial dilutions of this compound in culture medium (typically 10 nM - 100 μM range) and apply to cells in triplicate.

- Incubate for 24-72 hours at 37°C in a 5% CO₂ humidified incubator.

- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Carefully remove medium and solubilize formed formazan crystals with 100 μL DMSO.

- Measure absorbance at 570 nm using a microplate reader and calculate percentage viability relative to DMSO-treated controls.

Apoptosis Detection (TUNEL Assay):

- Culture cells on poly-L-lysine coated coverslips in 6-well plates at 2.5×10⁵ cells/well and treat with this compound for 24-48 hours.

- Fix cells with 4% formaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 5 minutes on ice.

- Use a commercial TUNEL-based apoptosis detection kit according to manufacturer's protocol.

- Incubate with TUNEL reaction mixture for 60 minutes at 37°C in a humidified dark chamber.

- Counterstain with DAPI, mount, and visualize by fluorescence microscopy.

- Calculate apoptotic index as the percentage of TUNEL-positive cells relative to total cells across multiple fields.

Signaling Pathways and Molecular Mechanisms

The molecular mechanism of this compound represents a sophisticated approach to targeted cancer therapy, operating through dual mechanisms of action that address both catalytic and scaffolding functions of AURKA. The following diagram illustrates the key molecular events in this compound-mediated disruption of the AURKA/N-Myc complex:

Diagram 1: Molecular mechanism of this compound-mediated disruption of AURKA/N-Myc signaling in neuroblastoma cells. The inhibitor binds AURKA's ATP pocket, inducing conformational changes that prevent N-Myc binding, leading to N-Myc degradation and reduced oncogenic signaling.

The structural basis for this mechanism involves this compound's interaction with specific residues in the AURKA kinase domain. The compound derives from optimization of PHA-680632, featuring a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket. Critically, the 5-amidothiophene substituent of this compound packs around Leu263 and Ala273 in proximity to the activation loop, facilitating the conformational changes that ultimately prevent N-Myc binding. This specific interaction repositions the activation loop without altering the DFG motif orientation, representing a distinct mechanism from classical type II inhibitors [1].

Discussion and Research Implications

The identification and characterization of this compound as an effective amphosteric inhibitor of the AURKA/N-Myc interaction provides a significant advancement in targeted therapeutic approaches for neuroblastoma, particularly for high-risk cases characterized by MYCN amplification. This compound expands the growing repertoire of conformation-disrupting inhibitors that includes CD532, MLN8054, and Alisertib, collectively validating the strategy of targeting protein-protein interactions with small molecules. The dual functionality of this compound—simultaneously inhibiting AURKA kinase activity and disrupting its complex with N-Myc—represents a sophisticated approach to addressing the challenges of oncogenic transcription factors traditionally considered "undruggable" [1] [3].

From a translational perspective, the experimental protocols outlined herein provide robust methodologies for evaluating compound efficacy across biochemical, cellular, and functional assays. The SPR competition assay offers a quantitative in vitro system for directly measuring disruption of the AURKA/N-Myc interaction, while the Proximity Ligation Assay enables visualization of this disruption in a cellular context with spatial resolution. Combined with functional assessments of cell viability and apoptosis, these approaches constitute a comprehensive framework for characterizing amphosteric inhibitors targeting oncogenic protein complexes. Researchers should note that the efficacy of this compound appears particularly pronounced in MYCN-amplified models, highlighting the importance of proper biomarker stratification in both preclinical studies and potential clinical applications [1] [6].

Conclusion

This compound represents a promising chemical tool and potential therapeutic candidate for neuroblastoma through its unique amphosteric inhibition mechanism targeting both the catalytic function of AURKA and its protein-protein interaction with N-Myc. The comprehensive data presented in this application note, including detailed experimental protocols and quantitative assessments, provides researchers with necessary methodologies for further investigating this compound class. The conformational disruption approach exemplified by this compound offers a compelling strategy for addressing the challenging therapeutic target of MYCN-amplified neuroblastoma, potentially expanding to other cancers dependent on similar protein-protein interactions for oncogenic signaling.

References

- 1. - PHA Is an Effective Inhibitor of the Interaction between... 680626 [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is an Effective Inhibitor of the Interaction ... - Apollo [repository.cam.ac.uk]

- 3. This compound Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is an Effective Inhibitor of the Interaction ... [genscript.com]

- 5. Comparison of the Effects of 13-cis Retinoic Acid and Melatonin on the... [jkns.or.kr]

- 6. Frontiers | A Context-Dependent Role for MiR-124-3p on Cell ... [frontiersin.org]

Application Notes: PHA-680626 as a Conformational Disruptor of Aurora-A

1. Biological and Therapeutic Significance of Aurora-A

Aurora A kinase (AURKA) is a serine/threonine kinase that is crucial for regulating cell division, overseeing processes such as centrosome maturation, bipolar spindle assembly, and mitotic entry [1] [2]. Beyond its mitotic functions, AURKA acts as an oncogene. It is frequently overexpressed or amplified in various human cancers and is known to stabilize multiple oncoproteins, most notably the transcription factor N-Myc [3] [2]. In neuroblastoma, a cancer often driven by MYCN amplification, AURKA binds directly to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression and poor prognosis [3] [4]. Inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy.

2. Structural Insights from PDB 2J4Z The crystal structure PDB 2J4Z provides the atomic-level detail of Aurora-A in complex with the inhibitor PHA-680626, resolved at 2.00 Å [5] [6].

- Inhibitor Structure: this compound is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative with a 5-amidothiophene substituent [3].

- Binding Mode: The compound targets the ATP-binding pocket of Aurora-A. Its 5-amidothiophene group packs against residues Leu263 and Ala273, near the kinase activation loop (A-loop) [3].

The table below summarizes the core structural and inhibitory data for this complex:

| Parameter | Details |

|---|---|

| PDB ID | 2J4Z [5] |

| Resolution | 2.00 Å [5] |

| Biological Unit | Serine/threonine-protein kinase 6 (Aurora-A), residues 1-306 [5] |

| Inhibitor | This compound [5] |

| Reported IC₅₀ | 99 nM (Pan-Aurora kinase activity) [3] |

| Kinase Domain Angle | 88.9° (Indicates conformational opening) [3] |

3. Mechanism of Action: Orthosteric and Amphosteric Inhibition this compound was initially characterized as an ATP-competitive (orthosteric) inhibitor of Aurora kinase activity [3]. Recent research has revealed its additional role as an amphosteric inhibitor, meaning it not only blocks the active site but also induces long-range conformational changes that disrupt protein-protein interactions [3] [4].

This dual functionality can be visualized as follows, showing how this compound binding leads to a conformational change that prevents N-Myc from interacting with Aurora-A:

The key conformational change is the "closing" of the activation loop (A-loop, residues 276-291), which repositions it into a state that is sterically and allosterically incompatible with N-Myc binding [3]. This A-loop "flip" is a hallmark of conformational disrupting (CD) inhibitors.

4. Experimental Protocols for Validation The following methodologies are critical for validating both the binding and the functional conformational disruption caused by this compound.

Protocol 1: Surface Plasmon Resonance (SPR) Competition Assay This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [3].

- Sensor Chip Preparation: Immobilize recombinant Aurora-A kinase domain onto a CM5 sensor chip using standard amine-coupling chemistry.

- Ligand Injection: Inject the purified N-Myc interacting region (Myc-AIR, residues 61-89) over the chip to establish a baseline binding signal.

- Competition Step: Co-inject Myc-AIR with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) over the immobilized Aurora-A.

- Data Analysis: A dose-dependent decrease in the SPR response unit (RU) indicates successful competition and disruption of the protein-protein interaction. Calculate the IC₅₀ for disruption.

Protocol 2: Proximity Ligation Assay (PLA) in Cellulo This protocol detects the AURKA/N-Myc complex directly within cultured cells, providing cellular context for the inhibitor's efficacy [3].

- Cell Culture and Treatment: Culture MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) on chamber slides. Treat with this compound at the desired concentration (e.g., 1 µM) and duration (e.g., 24 hours), using DMSO as a vehicle control.

- Immunostaining: Fix and permeabilize cells. Incubate with primary antibodies: mouse anti-Aurora-A and rabbit anti-N-Myc.

- Probe Incubation and Ligation: Incubate with species-specific PLA probes (secondary antibodies conjugated to oligonucleotides). If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated into a closed circle.

- Amplification and Detection: Amplify the ligated DNA circle via rolling-circle amplification using a fluorescently labeled nucleotide. Detect the resulting fluorescent spots by microscopy. A significant reduction in the number of fluorescent foci in treated cells versus control confirms the disruption of the AURKA/N-Myc complex inside cells.

5. Therapeutic Implications and Comparison this compound's ability to act as an amphosteric inhibitor expands the therapeutic potential of targeting Aurora-A beyond pure enzymatic inhibition. The following table compares it with other known conformational disruptors:

| Inhibitor | PDB Code | Primary Selectivity | IC₅₀ (nM) | Kinase Domain Angle (°) | Conformational Disruption |

|---|---|---|---|---|---|

| This compound | 2J4Z [3] | Pan-Aurora [3] | 99 [3] | 88.9 [3] | Yes (A-loop closing) [3] [4] |

| CD532 | 4J8M [3] | AURKA [3] | 35 [3] | 92.9 [3] | Yes [3] |

| MLN8054 | 2X81 [3] | AURKA [3] | 6 [3] | 84.6 [3] | Yes [3] |

| Alisertib (MLN8237) | N/A [3] | AURKA [3] | 6 [3] | ~85.0* [3] | Yes [3] |

*Value estimated from a homology model.

The experimental workflow for validating this compound, from in silico analysis to cellular confirmation, is outlined below:

Key Takeaways for Researchers

- Dual Mechanism: this compound is a pan-Aurora inhibitor with a novel amphosteric function, destabilizing the oncogenic AURKA/N-Myc complex by inducing a specific "closed" conformation of the activation loop [3] [4].

- Strong Experimental Evidence: Its conformational disrupting effect is consistently demonstrated across SPR (in vitro), PLA (in cells), and functional cell viability assays [3].

- Therapeutic Relevance: This mechanism is particularly relevant for treating MYCN-amplified neuroblastoma and potentially other cancers dependent on similar protein-protein interactions for oncogene stabilization [3] [4].

References

- 1. The role of Aurora-A in human cancers and future ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting AURKA in Cancer: molecular mechanisms and ... [molecular-cancer.biomedcentral.com]

- 3. This compound Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

- 5. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

- 6. PDB-2j4z: Structure of Aurora-2 in complex with this compound [pdbj.org]

Application Note: PHA-680626 as a Conformational Disruptor of the AURKA/N-Myc Complex

Background and Significance Neuroblastoma is a devastating childhood cancer, accounting for approximately 10% of all infant cancers. A key marker of poor prognosis is the amplification of the MYCN gene, which codes for the N-Myc transcription factor [1] [2] [3]. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA) directly binds to N-Myc, stabilizing it and preventing its degradation. This results in elevated levels of the N-Myc oncoprotein, driving tumor progression [1]. Disrupting the AURKA/N-Myc complex has emerged as a promising therapeutic strategy.

Recent research has identified a class of "conformation disrupting" (CD) or "amphosteric" inhibitors. These compounds not only compete with ATP in the kinase's active site (orthosteric inhibition) but also induce conformational changes in the kinase that prevent N-Myc from binding (allosteric inhibition) [1]. PHA-680626, previously known mainly as an Aurora kinase inhibitor, has now been identified as one such amphosteric inhibitor [1] [2].

Mechanism of Action

The efficacy of this compound stems from its dual mechanism:

- Orthosteric Kinase Inhibition: this compound targets the ATP-binding pocket of Aurora-A, inhibiting its enzymatic activity [1] [4].

- Amphosteric Disruption of Protein-Protein Interaction: The binding of this compound induces critical conformational changes in Aurora-A's structure. Specifically, it causes an opening of the kinase's N-terminal domain relative to its C-terminal domain and, most importantly, repositions the activation loop (A-loop) into a "closed" conformation. This altered conformation is incompatible with N-Myc binding, leading to the dissociation of the AURKA/N-Myc complex and subsequent degradation of N-Myc [1].

The diagram below illustrates this mechanism and the experimental workflow used to confirm it.

Diagram 1: Mechanism of action and experimental workflow for this compound. The inhibitor binds Aurora-A, inducing a conformational change that disrupts its interaction with N-Myc, leading to N-Myc degradation. This was validated through a series of in vitro and in-cellulo assays.

Key Experimental Data

The following table summarizes quantitative data and key findings from the 2021 study that identified this compound's amphosteric properties [1].

Table 1: Experimental Profile of this compound and Reference Compounds

| Compound | Primary Target | IC₅₀ (nM) | Kinase Type Classification | A-Loop Conformation | Disrupts AURKA/N-Myc? |

|---|---|---|---|---|---|

| This compound | Aurora-A (Pan) | 99 [1] | Amphosteric | Closed | Yes [1] |

| CD532 | Aurora-A | 35 [1] | Amphosteric | Closed | Yes [1] |

| MLN8054 | Aurora-A | 6 [1] | Amphosteric | Closed | Yes [1] |

| Alisertib (MLN8237) | Aurora-A | 6 [1] | Amphosteric | Closed* | Yes [1] |

| RPM1722 | Aurora-A | 19 [1] | (Predicted Amphosteric) | Closed | (Predicted) [1] |

\Value for Alisertib was computed from a homology model based on the MLN8054 structure, as its own crystal structure with AURKA was not solved at the time of the study [1].*

Detailed Experimental Protocols

The following section details the key methodologies used to characterize this compound.

3.1. In Vitro Binding and Competition Assay (Surface Plasmon Resonance - SPR)

- Objective: To quantitatively measure the binding of this compound to Aurora-A and its ability to compete with and disrupt the N-Myc interaction in a purified system [1].

- Protocol Summary:

- Immobilization: The kinase domain of Aurora-A is immobilized on a CMS sensor chip.

- Binding Confirmation: this compound is flowed over the chip to confirm direct binding to Aurora-A and to calculate binding affinity.

- Competition Assay: The minimal AURKA-interacting region of N-Myc (Myc-AIR, residues 61–89) is used. The ability of this compound to inhibit the binding of Myc-AIR to the immobilized Aurora-A is measured.

- Data Analysis: The reduction in response units indicates successful competition and disruption of the protein-protein interaction [1].

3.2. In-Cellulo Protein-Protein Interaction Assay (Proximity Ligation Assay - PLA)

- Objective: To visualize and quantify the disruption of the AURKA/N-Myc complex within the native environment of tumor cell lines overexpressing MYCN [1] [2] [3].

- Protocol Summary:

- Cell Culture and Treatment: MYCN-amplified neuroblastoma cells are cultured and treated with this compound.

- Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

- Antibody Incubation: Cells are incubated with primary antibodies specific for Aurora-A and N-Myc.

- PLA Probe Incubation: Secondary antibodies (PLA probes) conjugated to unique DNA strands are added.

- Ligation and Amplification: When the two PLA probes are in close proximity (indicating an interaction), the DNA strands can hybridize, form a circle, and be amplified using DNA polymerase.

- Detection: Fluorescently labeled complementary oligonucleotides are added to label the amplification products. The fluorescent spots are counted using microscopy, with a decrease in spot count indicating disruption of the AURKA/N-Myc complex [1].

3.3. Cell Viability and Proliferation Assay

- Objective: To determine the cytotoxic effect and anti-proliferative activity of this compound on MYCN-overexpressing neuroblastoma cell lines [1].

- Protocol Summary:

- Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

- Compound Treatment: Cells are treated with a range of concentrations of this compound.

- Incubation: Cells are incubated for a defined period (e.g., 72 hours).

- Viability Measurement: Cell viability is measured using a standard assay such as MTT, MTS, or CellTiter-Glo, which quantifies metabolic activity as a proxy for the number of living cells.

- Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated [1].

3.4. Western Blot Analysis for N-Myc Stabilization

- Objective: To assess the effect of AURKA/N-Myc disruption on N-Myc protein levels.

- Protocol Summary:

- Cell Lysis: Treated and control cells are lysed to extract total protein.

- Electrophoresis: Proteins are separated by molecular weight using SDS-PAGE.

- Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

- Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against N-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: A chemiluminescent substrate is added, and signal is detected. A loading control (e.g., GAPDH, Actin) is used for normalization. Successful disruption of the complex is indicated by a decrease in N-Myc protein levels in treated samples compared to the control [1].

Key Considerations for Researchers

- Structural Basis: The conformational change induced by this compound was identified through computational screening of the Protein Data Bank (PDB), comparing its crystal structure (PDB ID: 2J4Z) with apo-AURKA and the AURKA/N-Myc complex [1] [4].

- Broader Kinase Profile: While this note focuses on Aurora-A and N-Myc, this compound is also a known inhibitor of other kinases, notably PLK1 (Polo-like kinase 1), which may contribute to its overall antiproliferative profile [5].

References

- 1. - PHA Is an Effective Inhibitor of the Interaction between... 680626 [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is an Effective Inhibitor of the Interaction ... [pubmed.ncbi.nlm.nih.gov]

- 3. - PHA Is an Effective Inhibitor of the Interaction between... 680626 [repository.cam.ac.uk]

- 4. 2J4Z: Structure of Aurora-2 in complex with this compound [rcsb.org]

- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold ... [pmc.ncbi.nlm.nih.gov]

PHA-680626 handling and solubility for experiments

Information Availability Notice

The search results provide some specific data points but lack comprehensive details on solubility in various solvents and step-by-step protocols. The information on biological activity is more readily available than practical handling guidelines.

Chemical Properties & Handling

The table below summarizes the basic chemical information for PHA-680626.

| Property | Value / Description |

|---|---|

| Molecular Weight | 450.56 g/mol [1] |

| Chemical Formula | C₂₃H₂₆N₆O₂S [1] |

| CAS Number | 398493-74-8 [1] |

| Storage (Powder) | -20°C for 3 years [1] |

| Storage (Solution) | -80°C for 1 year [1] |

| Shipping | On blue ice or at ambient temperature [1] |

Stock Solution Preparation

One research article provided a method for preparing a stock solution [2]. The following diagram outlines this workflow and subsequent dilution for cell culture experiments.

A published study prepared a 10 mg/mL stock solution by dissolving this compound in 100% DMSO [2]. This stock solution can be aliquoted and stored at -20°C. When diluting this stock for cell culture experiments, the final concentration of DMSO in the culture medium was maintained at less than 0.5% to minimize solvent toxicity to cells [2].

Experimental & Biological Context

To help contextualize your experiments, the table below summarizes key inhibitory data and biological effects reported for this compound.

| Assay / Model | Observation / Value | Citation |

|---|---|---|

| In Vitro Kinase IC₅₀ (Aurora-A) | 99 nM [3] | |

| In Vitro Kinase IC₅₀ (Plk1) | 0.53 µM [1] | |

| In Vitro Kinase IC₅₀ (Plk2) | 0.07 µM [1] | |

| In Vitro Kinase IC₅₀ (Plk3) | 1.61 µM [1] | |

| Anti-proliferative (CML cells) | IC₅₀ range: 0.22 - 1.84 µM [2] | |

| Primary Mechanism (Neuroblastoma) | Disrupts AURKA/N-Myc protein complex [3] [4] |

Key Gaps and Recommendations

The available information is insufficient regarding:

- Comprehensive Solubility: No data for solvents like PBS, saline, PEG300, or ethanol.

- Detailed In Vivo Formulation: While one vendor provides a calculator, no specific, pre-tested formulation is detailed [1].

- Long-Term Solution Stability: Beyond the general recommendation to store at -80°C for one year, no stability data under various conditions is available [1].

- Consulting Compound Providers: Directly contact commercial suppliers for the most detailed and updated solubility data and handling guides.

- Literature Review: Conduct a broader search for related compounds (e.g., other 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles) to infer handling properties.

- Empirical Testing: Perform small-scale solubility tests in your desired buffer systems before committing to large-scale solution preparation.

References

Application Notes: PHA-680626 in MYCN-Amplified Neuroblastoma

Background and Mechanism of Action Neuroblastoma is a devastating childhood cancer, and amplification of the MYCN gene is a key marker of tumor aggressiveness and poor prognosis [1]. The N-Myc oncoprotein is stabilized through a direct physical interaction with Aurora-A kinase (AURKA), which prevents its proteasomal degradation. This stabilization leads to elevated N-Myc levels, driving oncogenesis [2] [3].

PHA-680626 is an ATP-competitive inhibitor of AURKA. Recent research has revealed that beyond inhibiting the kinase's enzymatic activity ("orthosteric" inhibition), it also acts as a conformation-disrupting (CD) or amphosteric inhibitor. It induces a specific conformational change in the activation loop (A-loop) of AURKA, which prevents N-Myc from binding. This dual action destabilizes the N-Myc protein and reduces its cellular levels [1] [3].

The following diagram illustrates the mechanism by which this compound disrupts the AURKA/N-Myc complex.

Key Experimental Findings The efficacy of this compound was established through a series of experiments in vitro and in cell models [1] [3].

- In Vitro Binding: Surface Plasmon Resonance (SPR) competition assays confirmed that this compound directly binds to AURKA and disrupts its interaction with the N-Myc-derived peptide (Myc-AIR).

- Cellular Validation: Proximity Ligation Assays (PLA) in MYCN-overexpressing neuroblastoma cell lines demonstrated that this compound effectively disrupts the AURKA/N-Myc complex inside cells.

- Downstream Effects: Treatment with this compound led to a reduction in cellular N-Myc protein levels and a consequent decrease in cell viability, confirming its therapeutic potential.

The quantitative data from these studies are summarized in the table below.

| Assay Type | Key Finding | Experimental Detail | Reference |

|---|---|---|---|

| Kinase Activity (IC₅₀) | 99 nM | Inhibition of AURKA's enzymatic activity | [1] |

| Conformational Change (Angle) | 88.9° | Measured opening of AURKA's N-terminal domain | [1] |

| In Vitro Disruption (SPR) | Positive | Competitively inhibited Myc-AIR peptide binding | [1] [3] |

| Cellular Disruption (PLA) | Positive | Reduced AURKA/N-Myc complex formation in cells | [1] [3] |

Detailed Experimental Protocols

Here is a compilation of methodologies relevant to studying this compound and MYCN-amplified neuroblastoma, based on the analyzed research.

Protocol 1: Disrupting AURKA/N-Myc Interaction in Cells (Proximity Ligation Assay)

This protocol is used to visualize and quantify the interaction between AURKA and N-Myc within neuroblastoma cells following inhibitor treatment [1] [3].

Workflow Diagram

Materials and Reagents

- Cell Line: MYCN-amplified neuroblastoma cells (e.g., IMR-5/75, SH-SY5Y).

- Inhibitor: this compound (prepared as a stock solution in DMSO).

- Antibodies: Primary antibodies against AURKA and N-Myc from different host species (e.g., mouse anti-AURKA, rabbit anti-N-Myc).

- Kit: Commercial PLA kit (e.g., Duolink), containing secondary antibodies conjugated to DNA oligonucleotides (PLA probes), ligation, and amplification reagents.

- Microscopy: Fluorescence microscope and image analysis software.

Step-by-Step Procedure

- Cell Culture and Treatment: Plate neuroblastoma cells in an appropriate culture medium. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) or a DMSO vehicle control for 4-24 hours.

- Fixation and Permeabilization: Aspirate the medium, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Antibody Incubation: Block the cells with a suitable blocking buffer for 30-60 minutes. Incubate with the primary antibody pair (e.g., mouse anti-AURKA and rabbit anti-N-Myc) diluted in antibody diluent overnight at 4°C.

- PLA Probe Incubation: Wash off the primary antibodies and incubate with the species-specific PLA probes for 1 hour at 37°C.

- Ligation and Amplification: Perform the ligation and amplification steps according to the PLA kit manufacturer's instructions. This step connects the two PLA probes if the target proteins are within 40 nm and generates a fluorescent signal through rolling circle amplification.

- Detection and Analysis: Mount the slides and image the cells using a fluorescence microscope. The fluorescent spots represent individual AURKA/N-Myc complexes. Quantify the number of spots per cell using image analysis software (e.g., ImageJ with a dedicated PLA analysis plugin) and compare between treated and control groups.

Protocol 2: Cell Culture for MYCN-Amplified Neuroblastoma Studies

This protocol outlines the culture of SH-SY5Y cells, a common model for neuroblastoma research. Recent studies suggest optimized conditions for their maintenance [4].

Materials and Reagents

- Cell Line: SH-SY5Y human neuroblastoma cells (ATCC CRL-2266).

- Basal Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12).

- Serum Supplements: Fetal Bovine Serum (FBS) or Nu-Serum (NuS).

- Other Reagents: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA, Antibiotic-Antimycotic solution.

Procedure

- Medium Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS or 10% NuS and 1% Antibiotic-Antimycotic.

- Subculturing: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Once cells reach 70-80% confluence, subculture them by washing with PBS, detaching with 0.25% Trypsin-EDTA for 3-5 minutes, and neutralizing with complete medium.

- Cell Seeding: Centrifuge the cell suspension, resuspend in fresh complete medium, and seed into new culture vessels at an appropriate density.

- Note on Serum Supplements: Studies indicate that using Nu-Serum as an alternative to FBS can result in improved cell proliferation rates, larger cell size, and earlier development of neuron-like morphology in undifferentiated SH-SY5Y cells [4]. This may be beneficial for specific experimental goals.

Important Considerations for Researchers

- Cell Line Validation: The choice of cell model is critical. Ensure that the neuroblastoma cell line used is confirmed to be MYCN-amplified (e.g., IMR-5/75, BE(2)-C) to accurately model the disease and assess the compound's mechanism.

- Combination Therapies: Given the complexity of cancer, explore this compound in combination with other agents. Preclinical data suggest that AURKA inhibitors like Alisertib can synergize with other drugs, such as BET inhibitors or chemotherapy [2].

- Off-Target Effects: this compound is known as a pan-Aurora kinase inhibitor and may have other kinase targets. Include appropriate controls and counter-screens to interpret results accurately [1].

References

- 1. This compound Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulation and therapeutic targeting of MYCN in ... [frontiersin.org]

- 3. This compound Is an Effective Inhibitor of the Interaction ... [mdpi.com]

- 4. Optimizing SH-SY5Y cell culture: exploring the beneficial ... [nature.com]

Comprehensive Biomolecular Interaction Analysis of PHA-680626: Application Notes and Protocols for Aurora-A/N-Myc Disruption

Introduction and Significance

Neuroblastoma is a devastating childhood cancer that accounts for approximately 10% of all infant cancers and presents significant therapeutic challenges, particularly in cases with MYCN amplification, which is strongly correlated with tumor progression and poor prognosis. The AURKA/N-Myc protein-protein interaction has emerged as a critical therapeutic target in neuroblastoma, as the binding of Aurora-A kinase to N-Myc prevents the degradation of this oncogenic transcription factor, leading to its stabilization and accumulation in cancer cells. PHA-680626 is a novel inhibitor that specifically targets this protein-protein interaction, representing a promising therapeutic strategy for MYCN-amplified neuroblastoma. This compound was initially characterized as an orthosteric inhibitor of Aurora-A kinase activity but has recently been identified as an effective conformational disruptor of the AURKA/N-Myc complex, exhibiting what is now classified as "amphosteric" inhibition—simultaneously inhibiting kinase activity and disrupting protein-protein interactions.

The discovery of this compound's dual mechanism emerged from a comprehensive screening of crystal structures of AURKA in complex with known inhibitors, where it was identified as one of several compounds capable of inducing essential conformational changes in the activation loop of the kinase, thereby preventing N-Myc binding [1] [2]. Structural analysis revealed that this compound binds to the ATP-binding pocket of Aurora-A while simultaneously inducing a unique closed conformation in the activation loop (residues 276-291), rendering the kinase unable to interact with N-Myc [2]. This mechanism is particularly significant because it directly addresses the oncogenic dependency on N-Myc stabilization in neuroblastoma, offering a targeted approach that goes beyond conventional kinase inhibition.

These application notes provide detailed methodologies for characterizing the biomolecular interactions of this compound with Aurora-A and its disruptive effects on the AURKA/N-Myc complex, employing complementary biophysical and cell-based techniques that yield both quantitative binding parameters and functional biological readouts. The protocols outlined herein are essential for researchers investigating the mechanism of action of conformational disruptors and for drug discovery efforts aimed at targeting oncogenic transcription factors through allosteric mechanisms.

Mechanism of Action and Biological Significance

Molecular Mechanism of Conformational Disruption

This compound exerts its effects through a sophisticated amphosteric mechanism that combines orthosteric kinase inhibition with allosteric disruption of protein-protein interactions. The compound is based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket of Aurora-A kinase, with a 5-amidothiophene substituent that packs against Leu263 and Ala273 in the proximity of the activation loop [2]. This specific binding orientation induces critical conformational changes in the activation loop structure, shifting it to a "closed" conformation that is incompatible with N-Myc binding. This closed state repositions key residues involved in the interaction with N-Myc's AURKA-interacting region (residues 61-89), thereby preventing the formation of the stable complex that would normally protect N-Myc from proteasomal degradation [1] [2].

The structural basis for this mechanism was elucidated through X-ray crystallography, with the crystal structure of Aurora-A in complex with this compound available in the Protein Data Bank under accession code 2J4Z [3]. This structure, solved at 2.00 Å resolution, provides atomic-level details of the inhibitor binding mode and reveals how this compound binding induces a significant opening of the N-terminal lobe relative to the C-terminal lobe of the kinase, with an angle of 88.9° between the α-carbons of Val324, Glu308, and Ala172 [2]. This conformational change is characteristic of "conformation disrupting" inhibitors and distinguishes this compound from conventional ATP-competitive inhibitors that do not affect the A-loop conformation.

Biological Consequences in Neuroblastoma Models

The disruption of the AURKA/N-Myc complex by this compound has significant downstream effects in MYCN-amplified neuroblastoma cells. The primary consequence is the destabilization of N-Myc, which becomes susceptible to phosphorylation-mediated ubiquitination and subsequent proteasomal degradation. This reduction in N-Myc protein levels leads to decreased expression of its target genes, many of which are involved in cell cycle progression, protein synthesis, and metabolic pathways essential for maintaining the oncogenic state [1] [2]. In cellular models, treatment with this compound results in reduced viability of MYCN-overexpressing neuroblastoma cells, demonstrating the functional importance of the AURKA/N-Myc interaction for cancer cell survival and proliferation.

The following diagram illustrates the mechanism of action of this compound in disrupting the Aurora-A/N-Myc interaction:

Figure 1: Mechanism of this compound Action. This compound binds to Aurora-A, inducing conformational changes that disrupt its interaction with N-Myc. This disruption leads to N-Myc degradation, suppressing oncogenesis.

It is important to note that the nuclear localization of Aurora-A, which is promoted by co-overexpression with TPX2 in cancer cells, enhances its oncogenic functions, including the stabilization of N-Myc [4]. This nuclear accumulation is particularly relevant in the context of neuroblastoma, where the functional consequences of AURKA/N-Myc disruption are most pronounced. The ability of this compound to effectively penetrate cellular compartments and reach its nuclear target is therefore essential for its activity as a conformational disruptor.

Surface Plasmon Resonance (SPR) Binding Analysis

Principle and Application

Surface Plasmon Resonance technology provides a powerful label-free approach for studying biomolecular interactions in real-time, allowing researchers to obtain quantitative data on binding affinity, kinetics, and stoichiometry. In the context of this compound characterization, SPR is employed to investigate both the direct binding of the inhibitor to Aurora-A kinase and its ability to disrupt the interaction between Aurora-A and N-Myc through competition assays [2] [5]. The technology's high sensitivity enables analysis of interactions involving small molecules like this compound (MW: 448.55 Da), making it particularly valuable in drug discovery applications where precise measurement of compound binding to protein targets is essential [5] [6].

The experimental workflow for SPR analysis typically involves immobilizing one interaction partner (the ligand) on a sensor chip surface and flowing the other partner (the analyte) over this surface while monitoring binding events in real-time through changes in the refractive index at the chip surface. For studying this compound, researchers have employed both direct binding assays with immobilized Aurora-A and competition formats where the disruption of pre-formed Aurora-A/N-Myc complexes is monitored in the presence of the inhibitor [2]. These studies have confirmed that this compound binds to Aurora-A with high affinity and effectively competes with the N-Myc-derived peptide for binding to the kinase, demonstrating its mechanism as a conformational disruptor.

Detailed SPR Protocol

Materials and Equipment:

- SensiQ Pioneer AE SPR system or comparable instrument

- Carboxymethylated dextran (CM5) sensor chips

- Recombinant human Aurora-A kinase domain (residues 122-400)

- Biotinylated N-Myc peptide (Myc-AIR, residues 61-89)

- This compound (prepared as 10 mM stock solution in DMSO)

- HBS-EP running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v surfactant P20, pH 7.4)